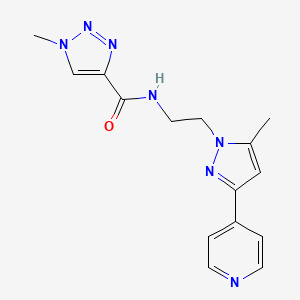
1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea, also known as BFCU, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the urea family of compounds, which are often used as precursors for the synthesis of drugs and other materials. BFCU is a relatively new compound, and its properties and applications are still being explored.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea has been studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of other compounds, such as 1-(4-bromo-2-fluorophenyl)-3-(2-chloroethyl)imidazole and 1-(4-bromo-2-fluorophenyl)-3-(2-chloroethyl)thiazole. It has also been used as a reagent to study the reactivity of other compounds, such as 2-chloroethylbenzene.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea is not yet fully understood. However, it is believed that the compound acts as a nucleophile, which is a molecule that can donate electrons to form a covalent bond. This reaction is thought to be facilitated by the presence of a base, such as sodium hydroxide, which can act as a catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to be non-toxic and non-irritating when used in laboratory experiments. It has also been shown to have no mutagenic or carcinogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea in laboratory experiments include its low cost, its ease of synthesis, and its ability to act as a nucleophile. The main limitation is that its mechanism of action is not yet fully understood, making it difficult to predict the outcome of experiments.
Zukünftige Richtungen
There are a number of potential future directions for the study of 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea. These include further research into its mechanism of action, its potential applications in drug synthesis and other fields, and its potential toxicity and environmental impact. Additionally, further research could be done to explore the potential for this compound to act as an inhibitor or activator of other compounds. Finally, further research could be done to explore the potential applications of this compound in biotechnology, such as in the development of new drugs and therapies.
Synthesemethoden
1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea can be synthesized in a two-step process. The first step involves the reaction of 4-bromo-2-fluorophenol and 2-chloroethylchloroformate in the presence of a base, such as sodium hydroxide, to form the desired compound. In the second step, the product is purified by recrystallization.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(2-chloroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClFN2O/c10-6-1-2-8(7(12)5-6)14-9(15)13-4-3-11/h1-2,5H,3-4H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZONNKHIMJUJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2455654.png)



![2-[4-(4-Amino-phenyl)-piperazin-1-yl]-ethanol dihydrochloride](/img/no-structure.png)
![Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide](/img/structure/B2455662.png)
![methyl 2-{2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamido}benzoate](/img/structure/B2455663.png)

![2-[[1-(2-Indol-1-ylacetyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2455666.png)
![Ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3'-indoline]-3-carb oxylate](/img/structure/B2455667.png)
